molecular formula C13H17FN2O2S B7843981 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane

2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane

Cat. No.: B7843981
M. Wt: 284.35 g/mol
InChI Key: BCULHANTBNPCNO-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[44]nonane is a chemical compound characterized by its unique structure, which includes a fluorophenyl group attached to a sulfonyl group, and a diazaspiro[44]nonane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane typically involves multiple steps, starting with the preparation of the fluorophenyl sulfonyl group and the diazaspiro[4.4]nonane ring system. The reaction conditions often require the use of strong bases and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize yield and minimize by-products. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane can be utilized in the study of enzyme inhibitors and receptor ligands. Its fluorophenyl group can enhance binding affinity and specificity.

Medicine: The compound has potential medicinal applications, particularly in the development of new pharmaceuticals. Its ability to interact with biological targets makes it a candidate for drug discovery and development.

Industry: In industry, this compound can be used in the production of advanced materials, such as polymers and coatings. Its chemical properties can improve the performance and durability of these materials.

Mechanism of Action

The mechanism by which 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances binding to receptors or enzymes, leading to biological responses. The diazaspiro[4.4]nonane ring system provides structural stability and specificity.

Comparison with Similar Compounds

  • 2-((3-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane

  • 2-((4-Chlorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane

  • 2-((4-Methylphenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane

Uniqueness: 2-((4-Fluorophenyl)sulfonyl)-2,7-diazaspiro[4.4]nonane stands out due to its fluorophenyl group, which imparts unique chemical and biological properties compared to its analogs. The presence of the fluorine atom can significantly affect the compound's reactivity and binding affinity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and properties make it a valuable compound for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfonyl-2,7-diazaspiro[4.4]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17FN2O2S/c14-11-1-3-12(4-2-11)19(17,18)16-8-6-13(10-16)5-7-15-9-13/h1-4,15H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCULHANTBNPCNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC12CCN(C2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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